molecular formula C16H18N2O2 B080504 Etonam CAS No. 15037-44-2

Etonam

Cat. No. B080504
CAS RN: 15037-44-2
M. Wt: 270.33 g/mol
InChI Key: MOAUPJJXPRLKFN-UHFFFAOYSA-N
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Description

Etonam is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a synthetic analogue of the natural product, etorphine, which is a potent opioid receptor agonist. Etonam has been synthesized using a novel method that allows for the production of large quantities of the compound.

Scientific Research Applications

Etonam has potential applications in various fields of scientific research. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. In addition, etonam has been shown to have antitumor properties, making it a potential candidate for the treatment of cancer. Etonam has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism Of Action

Etonam acts as an opioid receptor agonist, binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the inhibition of pain signals. Etonam also has an affinity for the delta-opioid receptor, which may contribute to its analgesic properties.

Biochemical And Physiological Effects

Etonam has been shown to have analgesic, antitumor, and anti-inflammatory properties in various animal models. It has also been shown to have sedative effects and to cause respiratory depression at high doses.

Advantages And Limitations For Lab Experiments

Etonam has several advantages for use in lab experiments. It is a synthetic compound, which allows for the production of large quantities of the compound. It also has a well-defined chemical structure, which makes it easier to study. However, etonam has limitations for use in lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. In addition, etonam has potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of etonam. One potential direction is the development of etonam as a pain medication. Another potential direction is the development of etonam as a cancer treatment. In addition, further studies are needed to understand the long-term effects of etonam and to determine its potential toxicity.

Synthesis Methods

Etonam is synthesized using a novel method that involves the reaction of noroxymorphone with an isocyanate. This reaction produces a compound that is then treated with hydrogen gas to yield etonam. This method allows for the production of large quantities of etonam in a relatively short amount of time.

properties

IUPAC Name

ethyl 3-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)15-10-17-11-18(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUPJJXPRLKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2CCCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864551
Record name Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etonam

CAS RN

15037-44-2
Record name Ethyl 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15037-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etonam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015037442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84P716Z93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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